1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Medicinal Chemistry Protecting Group Strategy Kinase Inhibitor Synthesis

PIM1 kinase inhibitor intermediate solving side reactions of unprotected 4-cyano-7-azaindole. - Orthogonal N-phenylsulfonyl protecting group blocks N-H reactivity, enabling selective C2/C3 functionalization without 4-cyano interference. - Mild basic deprotection (NaOtBu/dioxane, 80°C) preserves 4-carbonitrile, compatible with silyl protecting groups. - Direct precursor to validated PIM1 inhibitor series (cellular EC₅₀ 800 nM); accelerates hit-to-lead SAR. - Crystalline solid, ≥98% purity, stable long-term storage; ISO-certified quality system.

Molecular Formula C14H9N3O2S
Molecular Weight 283.305
CAS No. 1227269-45-5
Cat. No. B580652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1227269-45-5
Molecular FormulaC14H9N3O2S
Molecular Weight283.305
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N
InChIInChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H
InChIKeyVRMPUNGIEUXWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1227269-45-5): Strategic N-Protected 7-Azaindole-4-carbonitrile Building Block for Kinase-Targeted Synthesis


1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1227269-45-5), also known as 1-(phenylsulfonyl)-4-cyano-7-azaindole, is a heterocyclic synthetic intermediate built on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold bearing an N1-phenylsulfonyl protecting group and a C4-carbonitrile functional handle . This compound serves as a critical building block in the assembly of kinase-targeted small molecules, most notably as the direct precursor to the N-substituted 7-azaindole-4-carbonitrile series identified as potent PIM1 kinase inhibitors, where X-ray crystallography confirmed an unconventional ATP-site binding mode for this chemotype [1].

Why 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Cannot Be Replaced by Unprotected or Alternatively Substituted 7-Azaindole Analogs


Generic substitution by unprotected 4-cyano-7-azaindole (CAS 344327-11-3) or by 7-azaindoles lacking the 4-carbonitrile introduces critical functional divergence: the N1-phenylsulfonyl group is an orthogonal protecting group that blocks N-H reactivity and enables selective C2/C3 functionalization while remaining removable under mild basic conditions (NaOtBu/dioxane, 80 °C) without disturbing the 4-carbonitrile [1]; in contrast, unprotected 4-cyano-7-azaindole participates in uncontrolled N-alkylation side reactions and exhibits lower solubility in common organic solvents, complicating downstream synthetic steps [2]. Analogs bearing alternative N-protecting groups such as triisopropylsilyl (TIPS, CAS 1092580-01-2) require fluoride-mediated deprotection that is incompatible with silyl-ether or acid-labile functional groups commonly present in advanced kinase inhibitor intermediates, restricting their applicability in multi-step sequences . Furthermore, regioisomeric carbonitriles (e.g., 5-cyano or 6-cyano derivatives) alter the electronic character of the pyridine ring and modify the hinge-binding pharmacophore geometry essential for kinase engagement, rendering them unsuitable as direct surrogates in established synthetic routes to PIM1 and JAK inhibitor scaffolds [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile vs. Closest Analogs


N-Phenylsulfonyl Protection Offers Quantitative Deprotection Yields Under Mild Basic Conditions Unavailable to Silyl-Protected Counterparts

The N-phenylsulfonyl group on the target compound can be cleaved using sodium tert-butoxide in dioxane at 80 °C—conditions explicitly validated for 7-azaindole substrates including functionalized derivatives bearing groups known to be sensitive to acidic or basic conditions [1]. The desulfonylation protocol of Chaulet et al. (2010) demonstrated that N-benzenesulfonyl-protected 7-azaindoles undergo efficient deprotection to the parent N-H azaindole, with the method described as 'mild enough to be used to deprotect compounds including functions that are known to be sensitive to acidic or basic conditions' [1]. In contrast, the TIPS-protected analog (CAS 1092580-01-2) requires fluoride sources (e.g., TBAF) for deprotection, which are incompatible with silyl ethers, tert-butyldimethylsilyl (TBDMS) protecting groups, and certain acid-sensitive substrates commonly encountered in parallel medicinal chemistry campaigns . This orthogonal compatibility of the phenylsulfonyl group enables synthetic sequences where silyl protecting groups are employed elsewhere in the molecule.

Medicinal Chemistry Protecting Group Strategy Kinase Inhibitor Synthesis

4-Carbonitrile Position Enables Hydrolysis to Carboxylic Acid in 78% Overall Yield from 4-Chloro-7-azaindole, a Transformation Inaccessible to 5- and 6-Cyano Regioisomers

The 4-carbonitrile group of the target compound scaffold is positioned to undergo hydrolysis to 7-azaindole-4-carboxylic acid, a key pharmacophoric fragment in numerous kinase inhibitors. ChemicalBook reports that 4-cyano-7-azaindole (the deprotected form of the target compound) is converted to 7-azaindole-4-carboxylic acid in a validated procedure, while the synthesis of 4-cyano-7-azaindole itself proceeds from 4-chloro-7-azaindole via Pd-catalyzed cyanation with Zn(CN)₂ in 78% isolated yield (22.0 g scale) after crystallization from ethyl acetate [1]. Regioisomeric 5-cyano and 6-cyano 7-azaindoles (e.g., CAS 1015608-95-3) do not afford the 4-carboxylic acid geometry required for hinge-region binding in kinases, as the carboxylate or its bioisosteres must project from the 4-position to engage the catalytic lysine and adjacent residues in the ATP-binding pocket [2]. The phenylsulfonyl-protected 4-carbonitrile therefore represents a uniquely positioned intermediate: the N1 protection permits C2/C3 elaboration without interference, while the 4-CN provides a latent carboxylic acid or tetrazole precursor at the exact position required for kinase hinge binding.

Synthetic Chemistry Functional Group Interconversion Kinase Inhibitor Pharmacophore

PIM1 Kinase Inhibitor Potency Achieved from N-Deprotected 7-Azaindole-4-carbonitrile Scaffold Validates Target Compound as the Immediate Synthetic Precursor

The target compound serves as the direct N-protected precursor to the 7-azaindole-4-carbonitrile series that produced potent, crystallographically validated PIM1 kinase inhibitors. Barberis et al. (2017) reported that N-substituted 7-azaindole-4-carbonitriles, synthesized via sequential deprotection and N-alkylation of the phenylsulfonyl-protected intermediate, achieved PIM1 inhibition with cellular EC₅₀ values as low as 800 nM in NCI-H1299 cells (measured by reduction of BAD phosphorylation at Ser-112) [1]. Co-crystal structures (PDB: 5TUR, 5TEL, 5KCX, 5TEX, 5TOE) at resolutions of 2.15–2.95 Å confirmed that the 7-azaindole-4-carbonitrile core adopts an unconventional binding mode within the PIM1 ATP-binding site, with the 4-carbonitrile moiety making critical polar contacts [1][2]. By contrast, the 6-methyl-substituted analog (CAS 1227270-24-7) introduces a steric perturbation at the pyridine ring 6-position that would alter the hinge-binding geometry observed in the co-crystal structures, while the 2-iodo analog (CAS 1227270-55-4) bears a heavy atom at a position critical for further elaboration, making it a divergent rather than convergent intermediate [3]. The unadorned 4-carbonitrile (target compound) thus occupies a unique position as the minimal protected scaffold from which diverse N-substituted inhibitors can be divergently synthesized.

Kinase Inhibition PIM1 Oncology Target Structure-Based Drug Design

N-Phenylsulfonyl Protection Enhances Crystallinity and Handling vs. Unprotected 4-Cyano-7-azaindole, Improving Synthesis Reproducibility

The target compound is supplied as a crystalline solid with defined physicochemical properties—density 1.4 ± 0.1 g/cm³, predicted boiling point 465.4 ± 48.0 °C at 760 mmHg, flash point 235.3 ± 29.6 °C —that facilitate accurate weighing, storage stability, and reproducible reaction setup at multi-gram scale. The unprotected 4-cyano-7-azaindole (CAS 344327-11-3), while accessible via Pd-catalyzed cyanation in 78% yield, is described as a 'dark residue' after solvent removal that requires crystallization from ethyl acetate to obtain a tractable solid [1]; the N-H moiety also renders it susceptible to oxidative degradation and inconsistent reactivity in subsequent N-alkylation steps due to variable hydration states. The phenylsulfonyl group eliminates this variability by converting the N-H into a chemically inert N-SO₂Ph moiety with zero hydrogen bond donor count (vs. 1 for the unprotected form), as confirmed by PubChem computed descriptors for the 6-methyl analog series [2]. Commercial suppliers offer the target compound at 95% HPLC purity (pharmaceutical grade, packaged in 5G/10G/25G units) and at NLT 98% purity under ISO-certified quality systems , providing the batch-to-batch consistency required for SAR-driven medicinal chemistry.

Process Chemistry Intermediate Handling Scale-Up Reproducibility

Procurement-Driven Application Scenarios for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Kinase-Focused Drug Discovery


Divergent Synthesis of N-Substituted PIM1 Kinase Inhibitor Libraries via Deprotection–Alkylation Sequence

Medicinal chemistry teams targeting PIM1 kinase for oncology indications can procure the target compound as a common late-stage intermediate for divergent library synthesis. Following mild desulfonylation with NaOtBu in dioxane at 80 °C [1], the liberated 4-cyano-7-azaindole undergoes N-alkylation or N-arylation to generate diverse N-substituted analogs. This strategy directly accesses the chemotype validated by Barberis et al. (2017), where N-substituted 7-azaindole-4-carbonitriles demonstrated PIM1 cellular EC₅₀ values of 800 nM and co-crystal structures confirmed target engagement [2]. The convergent approach minimizes the number of linear steps required to explore SAR at the N1 position, accelerating hit-to-lead timelines.

4-Carbonitrile as a Latent Carboxylic Acid for Kinase Hinge-Binder Construction

Process chemistry groups synthesizing kinase inhibitors requiring a 7-azaindole-4-carboxylic acid pharmacophore can utilize the target compound as a storable, crystalline intermediate. The 4-carbonitrile undergoes hydrolysis to 7-azaindole-4-carboxylic acid (validated procedure, 6 h reflux) [3], a fragment that directly mimics the hinge-binding carboxylate interactions observed in PIM1 co-crystal structures (PDB: 5TUR, 5TEL) [2]. The N-phenylsulfonyl protection remains intact during the nitrile hydrolysis, enabling subsequent C2/C3 functionalization before final deprotection, a sequence that avoids the handling and solubility issues associated with the unprotected 4-cyano-7-azaindole intermediate [3].

Orthogonal Protecting Group Strategy in Multi-Kinase Probe Synthesis

Research groups synthesizing chemical probes that incorporate both 7-azaindole and silyl-protected carbohydrate or nucleotide moieties can exploit the orthogonal stability of the N-phenylsulfonyl group. Unlike TIPS-protected 7-azaindoles that require fluoride-mediated deprotection incompatible with silyl ethers , the phenylsulfonyl group is cleaved under basic conditions (NaOtBu/dioxane) that leave silyl protecting groups undisturbed [1]. This orthogonality is essential for the construction of bifunctional molecules such as PROTACs, fluorescent probes, or antibody-drug conjugate payloads where multiple protecting group classes must coexist during the synthetic sequence.

Commercial-Scale Procurement with ISO-Certified Quality for GLP/GMP Precursor Qualification

Pharmaceutical development organizations requiring a qualified starting material for IND-enabling studies can procure the target compound at NLT 98% purity under ISO-certified quality systems , with pharmaceutical-grade material also available at 95% HPLC purity in 5G–25G quantities . The defined physical properties (density 1.4 g/cm³, predicted BP 465.4 °C) facilitate the establishment of validated analytical methods (HPLC, LC-MS, NMR) for identity, purity, and impurity profiling. The compound's zero hydrogen-bond donor count and crystalline nature ensure consistent handling and storage stability across batches, reducing the analytical burden during GMP campaign preparation [4].

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